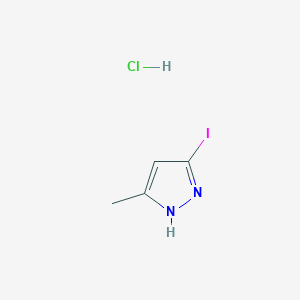

3-Iodo-5-methyl-2H-pyrazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Iodo-5-methyl-2H-pyrazole hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods. Its unique structure and properties make it an attractive candidate for research in the fields of medicine, agriculture, and material science.

Applications De Recherche Scientifique

Corrosion Inhibition

One prominent application of pyrazole compounds, including derivatives similar to 3-Iodo-5-methyl-2H-pyrazole hydrochloride, is in the field of corrosion inhibition. Specifically, pyrazole derivatives have been studied for their effectiveness in protecting steel against corrosion in acidic environments. A study by Herrag et al. (2007) found that pyrazole compounds exhibit high corrosion inhibition efficiency, which increases with concentration, for steel in hydrochloric acid, indicating the potential utility of 3-Iodo-5-methyl-2H-pyrazole hydrochloride in similar applications (Herrag et al., 2007).

Synthesis of Heterocyclic Compounds

3-Iodo-5-methyl-2H-pyrazole hydrochloride can serve as a precursor in the synthesis of complex heterocyclic compounds. For example, Lavecchia et al. (2004) reported a method for synthesizing 3-iodo-1H-pyrazolo[3,4-b]pyridines, which could potentially be adapted to utilize 3-Iodo-5-methyl-2H-pyrazole hydrochloride as a starting material. These compounds are of interest for their pharmacological properties and as intermediates in organic synthesis (Lavecchia et al., 2004).

Anticancer Research

Pyrazole derivatives are also explored for their potential anticancer activities. Thomas et al. (2019) synthesized pyrazole compounds and evaluated their electronic structure, physico-chemical properties, and pharmaceutical potential, including docking analysis to assess their viability as anti-cancer agents. This suggests that 3-Iodo-5-methyl-2H-pyrazole hydrochloride could be investigated for similar applications, given its structural similarity to the compounds studied (Thomas et al., 2019).

Corrosion Inhibition Mechanisms

Further investigations into the mechanisms of corrosion inhibition by pyrazole derivatives, such as Mahmoud's study (2005), provide insights into how these compounds protect metal surfaces in corrosive environments. Understanding these mechanisms can help in designing more effective corrosion inhibitors based on 3-Iodo-5-methyl-2H-pyrazole hydrochloride (Mahmoud, 2005).

Mécanisme D'action

- In the case of leishmaniasis, molecular docking studies suggest that compound 13 (a derivative of 3-Iodo-5-methyl-2H-pyrazole) exhibits strong antipromastigote activity. It binds favorably to Lm-PTR1, a protein involved in parasite survival, potentially disrupting essential cellular processes .

- For antimalarial activity, compounds 14 and 15 from the same series show inhibition effects against Plasmodium berghei, the causative agent of malaria .

Mode of Action

Propriétés

IUPAC Name |

3-iodo-5-methyl-1H-pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDVADFRJGHHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)I.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-methyl-2H-pyrazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2767020.png)

![1-((2-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2767026.png)

![3-Chloro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767034.png)

![N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767036.png)